1-[(4-Ethenylphenyl)methyl]piperazine
CAS No.: 168270-38-0
Cat. No.: VC2504899
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Ethenylphenyl)methyl]piperazine - 168270-38-0](/images/structure/VC2504899.png)
Specification
CAS No. | 168270-38-0 |
---|---|
Molecular Formula | C13H18N2 |
Molecular Weight | 202.3 g/mol |
IUPAC Name | 1-[(4-ethenylphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2 |
Standard InChI Key | ADHMJVLPJMDBLH-UHFFFAOYSA-N |
SMILES | C=CC1=CC=C(C=C1)CN2CCNCC2 |
Canonical SMILES | C=CC1=CC=C(C=C1)CN2CCNCC2 |
Introduction
Chemical Identity and Nomenclature
1-[(4-Ethenylphenyl)methyl]piperazine represents a unique structural entity within the piperazine family of compounds. The compound is registered under several names and identifiers in chemical databases, reflecting its recognition across different scientific platforms.
Table 1: Chemical Identifiers and Nomenclature
Parameter | Information |
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IUPAC Name | 1-[(4-ethenylphenyl)methyl]piperazine |
Common Synonyms | 4-(Piperazinylmethyl)styrene; 1-(4-vinylbenzyl)piperazine |
CAS Registry Number | 168270-38-0 |
Molecular Formula | C₁₃H₁₈N₂ |
InChI Key | ADHMJVLPJMDBLH-UHFFFAOYSA-N |
PubChem CID | 3332880 |
DSSTox Substance ID | DTXSID00391546 |
The compound consists of a piperazine ring system attached to a 4-ethenylphenyl (or 4-vinylphenyl) group via a methylene bridge. This structural arrangement contributes to its unique chemical behavior and potential applications .
Physical and Chemical Properties
Understanding the physicochemical properties of 1-[(4-Ethenylphenyl)methyl]piperazine is crucial for predicting its behavior in various environments and applications. The compound possesses distinctive physical and chemical characteristics that distinguish it from other piperazine derivatives.
Table 2: Physicochemical Properties of 1-[(4-Ethenylphenyl)methyl]piperazine
Property | Value |
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Molecular Weight | 202.30 g/mol |
Physical State at Room Temperature | Solid (inferred based on structure) |
Canonical SMILES | C=CC1=CC=C(C=C1)CN2CCNCC2 |
Monoisotopic Mass | 202.147 Da |
Topological Polar Surface Area | Approximately 17.82 |
LogP | Approximately 2.57 (predicted) |
The compound features a styrene-like component (the 4-ethenylphenyl group) connected to a piperazine ring, giving it both lipophilic and hydrophilic characteristics. The presence of the vinyl (ethenyl) group provides potential for polymerization reactions, while the piperazine moiety contributes basic properties typical of secondary amines .
Structural Characteristics
The molecular architecture of 1-[(4-Ethenylphenyl)methyl]piperazine combines several key structural elements that define its chemical behavior and reactivity patterns.
The compound can be analyzed as having three distinct structural regions:
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The piperazine heterocycle: A six-membered ring containing two nitrogen atoms in positions 1 and 4
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The methylene bridge (-CH₂-): Connecting the piperazine to the aromatic ring
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The 4-ethenylphenyl group: Consisting of a benzene ring with a vinyl substituent
This structural arrangement provides multiple sites for chemical interactions, including:
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The secondary amine (-NH) in the piperazine ring, which can act as a hydrogen bond donor
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The tertiary amine in the piperazine ring, which can serve as a hydrogen bond acceptor
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The vinyl group, which can participate in addition reactions and polymerization
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The aromatic ring, which can engage in π-π stacking interactions
Spectroscopic Characteristics
Spectroscopic data can provide valuable insights into the structural features of 1-[(4-Ethenylphenyl)methyl]piperazine. Based on related compounds and theoretical predictions, the following spectroscopic patterns would be expected:
Table 3: Predicted Spectroscopic Characteristics
Spectroscopic Technique | Expected Features |
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FTIR | Absorption bands at approximately 3300-3400 cm⁻¹ (N-H stretching), 3000-3100 cm⁻¹ (aromatic C-H), 2900-3000 cm⁻¹ (aliphatic C-H), 1630-1640 cm⁻¹ (C=C stretching of vinyl group), 1600-1400 cm⁻¹ (aromatic ring vibrations) |
¹H NMR | Signals for vinyl protons (δ 5.5-6.5 ppm), aromatic protons (δ 7.0-7.5 ppm), methylene bridge protons (δ 3.4-3.6 ppm), and piperazine ring protons (δ 2.3-2.9 ppm) |
¹³C NMR | Signals for vinyl carbons (δ 110-140 ppm), aromatic carbons (δ 125-140 ppm), methylene bridge carbon (δ 60-65 ppm), and piperazine ring carbons (δ 45-55 ppm) |
The spectroscopic profile resembles patterns observed in related compounds, such as those reported in research on macromonomers containing N-(4-vinylbenzyl)piperazine, which showed characteristic FTIR absorptions at 3438 cm⁻¹ (NH), 1630 cm⁻¹ (C=O), and 1427 cm⁻¹ (=CH₂) .
Synthesis Methods and Procedures
Component | Role in Synthesis |
---|---|
Piperazine | Nucleophile providing the heterocyclic core |
4-Ethenylbenzyl chloride | Electrophile providing the functionalized aromatic component |
Base (e.g., K₂CO₃) | To neutralize the HCl formed during the reaction |
Solvent (e.g., acetonitrile, toluene) | Reaction medium |
The general reaction would involve the nucleophilic attack of one of the nitrogen atoms in piperazine on the benzylic carbon of 4-ethenylbenzyl chloride, displacing the chloride ion .
Analogous Synthetic Procedures
Synthesis methods for related compounds provide valuable insights into potential approaches for preparing 1-[(4-Ethenylphenyl)methyl]piperazine. For instance, the synthesis of 1-(4-chlorobenzhydryl)piperazine follows a procedure that could be adapted:
"About 0.5 mL of DMF, 0.1 g of KI and 10 g (0.12 mol) of piperazine were mixed with 15 mL of toluene and heated to 80°C for 0.5 h. This mixture at 80°C was mixed with 4-CBC in toluene and the temperature was maintained at 80°C for a period of 2 h followed by refluxing at the same temperature for 12h" .
Similar approaches have been reported for the preparation of macromonomers containing N-(4-vinylbenzyl)piperazine units, where the polymerization of related materials was "carried out in acetonitrile at 70°C by using methyl para-toluensulfonate as initiator" .
Reactive Centers
The chemical structure of 1-[(4-Ethenylphenyl)methyl]piperazine contains multiple reactive sites that can participate in various chemical transformations:
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The piperazine nitrogen (position 4) can undergo alkylation, acylation, and other nucleophilic reactions
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The vinyl group can participate in addition reactions, polymerization, and cross-coupling processes
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The aromatic ring can undergo electrophilic aromatic substitution reactions
These reactive centers make the compound versatile for derivatization and incorporation into larger molecular structures.
Predicted Pharmacological Properties
Based on structural similarities with other piperazine derivatives, 1-[(4-Ethenylphenyl)methyl]piperazine may exhibit pharmacological activities that warrant investigation. The piperazine scaffold is present in numerous bioactive compounds with diverse therapeutic applications.
Table 5: Potential Pharmacological Properties Based on Structural Analysis
Property | Prediction Based on Related Compounds |
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Blood-Brain Barrier Permeability | Likely moderate to high due to balanced lipophilicity |
Absorption | Potentially good oral absorption due to favorable molecular weight and LogP |
Receptor Interactions | May interact with various receptors including dopaminergic, serotonergic, and adrenergic systems based on piperazine pharmacophore |
Potential Therapeutic Areas | CNS disorders, antimicrobial applications, antihypertensive effects |
These predictions are based on the known activities of structurally related compounds, such as 1-benzylpiperazine and various 4-substituted piperazine derivatives that have demonstrated biological activities .
Comparison with Related Bioactive Compounds
Several piperazine derivatives demonstrate significant biological activities that may provide insights into the potential applications of 1-[(4-Ethenylphenyl)methyl]piperazine:
"A series of novel 1,4-disubstituted piperidine/piperazine derivatives were designed, synthesized and evaluated for their in vitro activities against HIV-1 Bal (R5) infection in CEMX174 5.25M7 cells. A majority of these compounds showed potent anti-HIV-1 activities with IC(50) at nanomolar levels. N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride exhibited potency against HIV-1 activity..." .
Similarly, research on benzylpiperazine derivatives has shown that "a new series of benzylpiperazinyl derivatives has been designed, synthesized, and characterized for their affinities toward σ1R and selectivity over the σ-2 receptor (σ2R)" .
Functional Monomers for Specialized Polymers
The dual functionality of 1-[(4-Ethenylphenyl)methyl]piperazine—combining polymerizable vinyl groups with a reactive piperazine moiety—makes it valuable for developing specialized polymeric materials. The compound can serve as a functional monomer in the preparation of materials with specific chemical recognition properties, ion exchange capabilities, or stimuli-responsive behavior.
Research indicates that related compounds have been used in the development of molecular imprinted polymers (MIPs): "From an array of potential functional monomers (FMs)... the highest performing self-assembly MIPs were confirmed to result from methacrylic acid as FM, ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers" .
Polymer Modification and Functionalization
The presence of the piperazine group makes 1-[(4-Ethenylphenyl)methyl]piperazine useful for polymer post-modification strategies. The secondary amine functionality can undergo various transformations to introduce additional functional groups or to create responsive polymer systems.
This property has been exploited in the "preparation and characterization of three different types of derivative oxazoline macromonomers involving end-capping and initiation" where similar compounds have been employed .
Current Research Landscape
Research involving 1-[(4-Ethenylphenyl)methyl]piperazine appears to be emerging rather than extensively developed, based on the limited specific mentions in the scientific literature. The compound's structural features suggest potential applications in:
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Pharmaceutical research, particularly as a scaffold for developing compounds with CNS activity
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Material science, especially in functional polymers and molecular recognition systems
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Organocatalysis, where the piperazine moiety could serve as a catalyst for various organic transformations
Future Research Opportunities
Several promising research directions for 1-[(4-Ethenylphenyl)methyl]piperazine can be identified:
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Systematic investigation of its pharmacological activities, particularly in comparison with established benzylpiperazine derivatives
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Development of specialized polymeric materials for controlled drug release, sensors, or separation technologies
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Exploration of its potential as a building block for constructing more complex molecular architectures
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Investigation of structure-activity relationships through the synthesis of derivatives with various substitution patterns
The vinyl functionality offers opportunities for click chemistry approaches, while the piperazine component provides a platform for further functionalization and tunability of properties.
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